![molecular formula C20H17N B3050316 Benzenamine, 4-ethenyl-N,N-diphenyl- CAS No. 25069-74-3](/img/structure/B3050316.png)
Benzenamine, 4-ethenyl-N,N-diphenyl-
Overview
Description
“Benzenamine, 4-ethenyl-N,N-diphenyl-” is an organic compound with the molecular formula C20H17N . It is a derivative of benzenamine, also known as aniline, which is an aromatic amine .
Molecular Structure Analysis
The molecular structure of “Benzenamine, 4-ethenyl-N,N-diphenyl-” consists of a benzene ring attached to an ethenyl group and two phenyl groups through an amine linkage . The structure is characterized by conjugated π bonds, which are typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzenamine, 4-ethenyl-N,N-diphenyl-” are not fully detailed in the available resources. It has a molecular weight of 271.36 . More specific properties such as melting point, boiling point, and density are not provided .Scientific Research Applications
Cytochrome P450 Induction and Half-life Studies
- Benzenamine derivatives, such as pentabromo diphenyl ether, have been studied for their interaction with cytochrome P450 enzymes. Research shows that these compounds can induce cytochrome P450 activity, leading to changes in enzymatic activities related to metabolism and detoxification in rats (von Meyerinck et al., 1990).
Dopamine Transporter Inhibition and Potential Therapeutic Applications
- Benzenamine analogs, such as 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines, have been synthesized and evaluated for their ability to bind to the dopamine transporter (DAT) and inhibit dopamine uptake. These compounds have potential applications as extended-release therapeutic agents for cocaine abuse (Lewis et al., 1999).
Neuroleptic Activity and Drug Design
- A novel series of benzamides of N,N-disubstituted ethylenediamines, including derivatives of benzenamine, were designed and synthesized as potential neuroleptics. These compounds were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating a good correlation between structure and activity and potential applications in psychosis treatment (Iwanami et al., 1981).
Benzodiazepine Receptor Activity and Anti-Inflammatory Properties
- Certain benzenamine derivatives have been studied for their interaction with peripheral benzodiazepine receptors and their potential anti-inflammatory effects. Research indicates that these compounds can inhibit oedema formation, demonstrating an in vivo anti-inflammatory property (Torres et al., 1999).
Antifungal and Dermatophytosis Treatment
- Benzenamine derivatives, such as butenafine hydrochloride (a novel antifungal agent of the benzylamine class), have shown excellent efficacy against dermatophytosis when applied topically. They have fungicidal activity and long retention in the skin after application, indicating their potential use in treating skin fungal infections (Arika et al., 1990).
Corticotropin-Releasing Factor 1 Receptor Antagonism
- Benzimidazole derivatives, designed based on the structure of benzenamine, have been synthesized and evaluated as potential corticotropin-releasing factor 1 (CRF1) receptor antagonists. These compounds, including one with potent binding activity against a human CRF1 receptor, have potential applications in drug discovery research related to stress and anxiety disorders (Mochizuki et al., 2016).
Safety and Hazards
properties
IUPAC Name |
4-ethenyl-N,N-diphenylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-16H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGDZDRRHQTSPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
78099-29-3 | |
Details | Compound: Benzenamine, 4-ethenyl-N,N-diphenyl-, homopolymer | |
Record name | Benzenamine, 4-ethenyl-N,N-diphenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78099-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10446556 | |
Record name | Benzenamine, 4-ethenyl-N,N-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diphenyl-4-vinylaniline | |
CAS RN |
25069-74-3 | |
Record name | Benzenamine, 4-ethenyl-N,N-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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